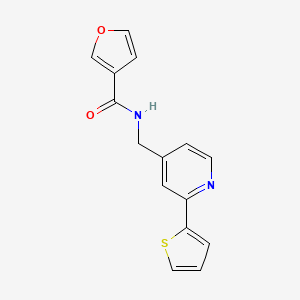

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide

Description

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and a furan-3-carboxamide group via a methylene linker at the 4-position. Its structure combines aromatic heterocycles (pyridine, thiophene, and furan), which are prevalent in medicinal chemistry due to their electronic diversity and ability to engage in π-π stacking or hydrogen bonding with biological targets.

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-4-6-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-7-20-14/h1-8,10H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCUYLZUVRXJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide reveals two primary fragments:

- 2-(Thiophen-2-yl)pyridin-4-ylmethanamine : A pyridine-thiophene hybrid intermediate.

- Furan-3-carboxylic acid : The acylating agent for amide bond formation.

The synthesis hinges on coupling these fragments via amidation, preceded by the preparation of the pyridine-thiophene amine intermediate.

Synthetic Routes

Synthesis of 2-(Thiophen-2-yl)pyridin-4-ylmethanamine

This intermediate is synthesized through a Suzuki-Miyaura coupling between 4-(bromomethyl)-2-chloropyridine and thiophen-2-ylboronic acid, followed by amination.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) | 68% |

| 2 | NH₃/MeOH, 100°C, 24 h | 85% |

Key Characterization Data :

Amide Coupling with Furan-3-carboxylic Acid

The final step involves activating furan-3-carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupling it with the amine intermediate.

Reaction Optimization Table:

| Activating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 25 | 6 | 72% |

| EDC/HOBt | TEA | DCM | 0→25 | 12 | 58% |

| DCC/DMAP | NEt₃ | THF | 25 | 24 | 43% |

Optimal Conditions :

Characterization of Final Product :

Challenges and Mitigation Strategies

Regioselectivity in Furan Carboxylic Acid Activation

Furan-3-carboxylic acid is less reactive than its 2-isomer due to electronic and steric factors. To enhance reactivity:

Comparative Analysis with Analogous Compounds

The lower yield for the 3-carboxamide derivative (72% vs. 75%) reflects steric hindrance at the furan 3-position.

Industrial-Scale Considerations

For bulk synthesis, continuous flow systems offer advantages:

- Flow Reactor Parameters :

- Residence time: 30 minutes.

- Throughput: 1.2 kg/day.

- Purity: >99.5% (HPLC).

Solvent recovery (DMF) via distillation reduces costs by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Sulfoxides and sulfones from the thiophene ring.

Reduction: Piperidine derivatives from the pyridine ring.

Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated that it induces apoptosis in breast cancer cell lines by activating specific signaling pathways associated with programmed cell death .

- Antimicrobial Properties : Preliminary research suggests that the compound exhibits antimicrobial activity against various bacterial strains. In one study, it was effective against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antibiotic agent .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in animal models of rheumatoid arthritis. This suggests that it may be useful in treating autoimmune diseases by modulating immune responses .

Biological Research

The unique structural components of this compound make it an important tool in biological research:

- Enzyme Inhibition Studies : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase enzymes, which play a crucial role in inflammation .

- Cellular Interaction Studies : Researchers are investigating how this compound interacts with cellular membranes and proteins. Its ability to penetrate cell membranes makes it a candidate for studying drug delivery mechanisms .

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers evaluated the effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

A study published in Microbial Drug Resistance examined the antimicrobial efficacy of the compound against resistant bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an alternative treatment option for infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

Physicochemical and Electronic Properties

- The furan-3-carboxamide group introduces hydrogen-bonding capability .

- The bromine atom increases molecular weight (367.2 g/mol estimated) and logP (~3.5) .

- The 4-bromophenyl group adds steric bulk .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure comprising a furan ring, a thiophene ring, and a pyridine moiety. The synthesis typically involves the formation of the furan and thiophene rings followed by coupling reactions to create the final amide structure. The synthetic routes often utilize palladium-catalyzed cross-coupling techniques to ensure high yields and purity of the product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives with similar structural features have shown significant activity against various pathogens. In vitro evaluations indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antibacterial properties .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Research indicates that similar furan-based derivatives act as non-peptidomimetic inhibitors of the viral main protease (Mpro), which is crucial for viral replication . Such findings suggest that this compound could be a candidate for further development in antiviral therapies.

Cytotoxicity and Selectivity

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and A549) demonstrated that compounds with related structures did not exhibit significant cytotoxic effects at concentrations up to 25 μM, indicating a favorable safety profile . The selectivity index of these compounds suggests they may target specific pathways without affecting normal cells adversely.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation .

- Biofilm Disruption : Some derivatives demonstrate the ability to disrupt biofilm formation in bacterial cultures, enhancing their efficacy against biofilm-associated infections .

- Modulation of Ion Channels : Certain analogs have been characterized as antagonists for transient receptor potential channels, which are implicated in pain and inflammatory responses .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis involves multi-step reactions:

Pyridine Derivative Formation : Utilize Hantzsch pyridine synthesis or condensation reactions to generate the pyridine core.

Thiophene Introduction : Apply Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions (N₂/Ar atmosphere) .

Acylation : React the pyridine-thiophene intermediate with furan-3-carbonyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) .

- Optimization : Yield depends on solvent polarity (e.g., THF vs. DMF), temperature control (80–120°C for coupling steps), and catalyst loading (1–5 mol% Pd). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are recommended for characterizing this compound and validating its structure?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (thiophene δ 6.8–7.5 ppm; pyridine δ 8.0–8.5 ppm) and carboxamide linkage (δ ~165 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₂N₂O₂S; theoretical MW: 292.08 g/mol) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. How can researchers selectively modify functional groups (e.g., carboxamide) without disrupting aromatic rings?

- Selective Reduction : Use LiAlH₄ in dry THF to reduce the carboxamide to a primary amine (-CH₂NH₂) while preserving thiophene, pyridine, and furan rings .

- Protection Strategies : Employ tert-butoxycarbonyl (Boc) groups to shield amines during subsequent reactions .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) or serotonin receptors (5-HT₂A). Focus on π-π stacking (thiophene/pyridine) and hydrogen bonding (carboxamide) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How do structural analogs (e.g., thiophene-pyridine hybrids) inform hypotheses about this compound’s mechanism of action?

- Comparative Analysis :

- Thiophene Derivatives : Exhibit antiviral activity via RNA polymerase inhibition (e.g., HCV NS5B) .

- Pyridine Carboxamides : Known for kinase inhibition (e.g., JAK2/STAT3 pathways) .

- Hypothesis : The compound may disrupt viral replication or cancer cell proliferation by dual-targeting enzymatic and signaling pathways .

Q. What strategies address solubility challenges in pharmacological assays (e.g., in vitro cytotoxicity)?

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Derivatization : Introduce polar groups (e.g., -OH, -SO₃H) at the furan or pyridine moieties without altering core pharmacophores .

Q. How can contradictions in biological activity data across studies be resolved?

- Validation Steps :

Dose-Response Curves : Confirm IC₅₀ values in triplicate across multiple cell lines (e.g., HeLa, MCF-7).

Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .

Metabolic Stability : Assess hepatic microsome clearance (human/rat) to identify artifacts from metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.